![molecular formula C9H20Cl2N2 B1456614 1-Cyclobutyl-[1,4]diazepanedihydrochloride CAS No. 851048-49-2](/img/structure/B1456614.png)
1-Cyclobutyl-[1,4]diazepanedihydrochloride
Overview
Description
1-Cyclobutyl-[1,4]diazepanedihydrochloride is a chemical compound with the molecular formula C9H18N2.2ClH and a molecular weight of 227.177 g/mol . It is used in diverse scientific research due to its unique molecular structure.
Molecular Structure Analysis
The InChI code for 1-Cyclobutyl-[1,4]diazepane is 1S/C9H18N2/c1-3-9(4-1)11-7-2-5-10-6-8-11/h9-10H,1-8H2 . This indicates that the molecule consists of a cyclobutyl group attached to a [1,4]diazepane ring.Scientific Research Applications
Synthesis and Reactivity of H3 Receptor Antagonists : A study by Pippel et al. (2010) reports the synthesis of a hydroxyproline-based H(3) receptor antagonist, which involves 1-Cyclobutyl-[1,4]diazepanedihydrochloride. This synthesis is significant for its strategic use of La Rosa's lactone and a late-stage Mitsunobu reaction, highlighting its importance in pharmacological applications (Pippel et al., 2010).
Cyclobutyl Ring Synthesis : Research by Anisimova et al. (2007) delves into the synthesis of 1,4-Diazacycles, including the intramolecular cyclization of 2-(δ-chlorobutylamino)benzimidazole. This process demonstrates the versatility of the cyclobutyl structure in forming complex heterocyclic compounds (Anisimova et al., 2007).
Diels–Alder Reaction Involving Cyclobutane : Belluš et al. (1974) investigated the stereochemical aspects of Diels–Alder reactions involving cyclobutene-1,2-dicarboxylic acid. Their work contributes to understanding the reactivity patterns of cyclobutane derivatives in organic synthesis (Belluš et al., 1974).
Cyclopropanation of Chiral Cyclobutyl Dehydro Amino Acids : Moglioni et al. (2000) explored the cyclopropanation of chiral cyclobutyl dehydro amino acids, highlighting the influence of cyclobutane's stereochemistry on product formation. This study is significant for understanding chiroptical properties and stereoselective synthesis in cyclobutyl compounds (Moglioni et al., 2000).
properties
IUPAC Name |
1-cyclobutyl-1,4-diazepane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-3-9(4-1)11-7-2-5-10-6-8-11;;/h9-10H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHYBVNXTRBPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-[1,4]diazepanedihydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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